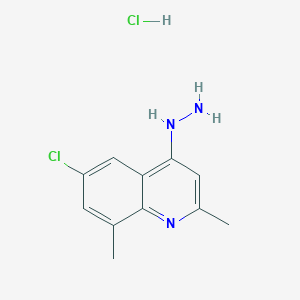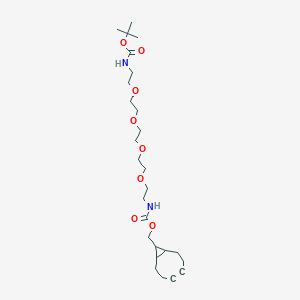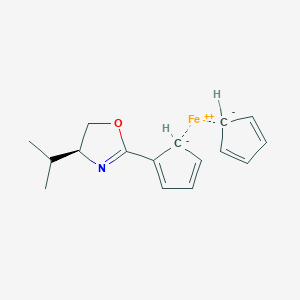
Methyl 3-(6-Bromo-3-indolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD31977905, also known as Methyl 3-(6-Bromo-3-indolyl)propanoate, is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom attached to an indole ring, which is further connected to a propanoate group. The unique structure of MFCD31977905 makes it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31977905 typically involves the bromination of an indole derivative followed by esterification. One common method includes the bromination of 3-indolepropanoic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield Methyl 3-(6-Bromo-3-indolyl)propanoate.
Industrial Production Methods
Industrial production of MFCD31977905 may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD31977905 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The bromine atom in MFCD31977905 can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-(6-Bromo-3-indolyl)propanoic acid.
Reduction: 3-(6-Bromo-3-indolyl)propanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
MFCD31977905 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of MFCD31977905 involves its interaction with specific molecular targets. The bromine atom and indole ring structure allow it to bind to certain enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and inflammation.
Comparaison Avec Des Composés Similaires
MFCD31977905 can be compared with other brominated indole derivatives:
Methyl 3-(5-Bromo-3-indolyl)propanoate: Similar structure but with the bromine atom at a different position, leading to different reactivity and biological activity.
Methyl 3-(6-Chloro-3-indolyl)propanoate: Chlorine instead of bromine, which affects the compound’s electronic properties and reactivity.
Methyl 3-(6-Fluoro-3-indolyl)propanoate: Fluorine substitution, resulting in different chemical and biological properties.
The uniqueness of MFCD31977905 lies in its specific bromine substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H12BrNO2 |
|---|---|
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
methyl 3-(6-bromo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H12BrNO2/c1-16-12(15)5-2-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |
Clé InChI |
URHHKKGZAVLGNY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CNC2=C1C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



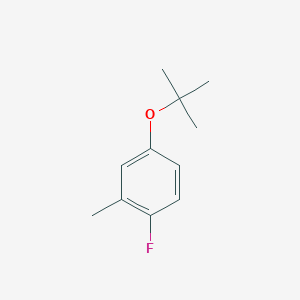

![N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide](/img/structure/B13708616.png)

![(3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13708630.png)
![(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B13708633.png)
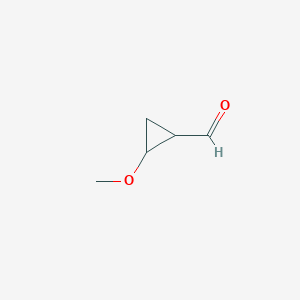
![2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)

